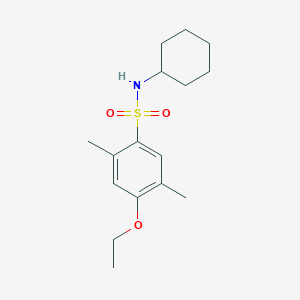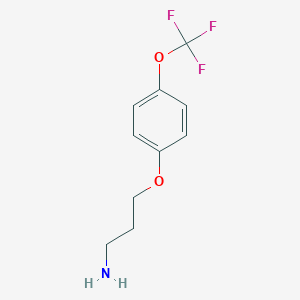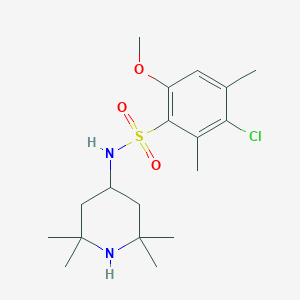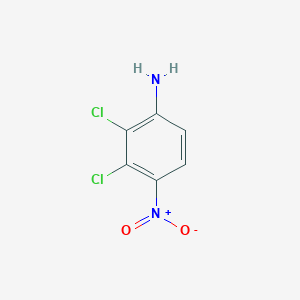
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride, also known as MTT, is a chemical compound that has been widely used in scientific research for its unique properties. MTT is a yellow water-soluble compound that is widely used in cell viability assays, drug screening, and cancer research.
Mecanismo De Acción
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is a tetrazolium salt that is reduced by living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells present in the sample. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is reduced by mitochondrial dehydrogenases in living cells, which convert the tetrazolium salt into formazan. The formazan product is insoluble in water and can be quantified using a spectrophotometer.
Biochemical and Physiological Effects
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is a non-toxic compound that does not affect the growth or metabolism of cells. It is widely used in cell viability assays because it is a reliable indicator of cell viability and proliferation. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is also used in microbiology to assess the antimicrobial activity of compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has several advantages as a cell viability assay. It is easy to use, inexpensive, and provides accurate results. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is also compatible with a wide range of cell types and can be used in both adherent and suspension cultures. However, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has some limitations. It cannot distinguish between live and dead cells, and it is not suitable for use with cells that do not have mitochondrial dehydrogenases.
Direcciones Futuras
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has been widely used in scientific research for many years. However, there are still many potential future directions for this compound. One potential future direction is the development of new tetrazolium salts that can be used in cell viability assays. Another potential future direction is the use of 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride in combination with other assays to provide a more comprehensive assessment of cell viability and proliferation. Finally, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride could be used in combination with other compounds to develop new drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is a widely used tetrazolium salt that is used in scientific research to assess cell viability and proliferation. It is easy to use, inexpensive, and provides accurate results. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has several advantages as a cell viability assay, but it also has some limitations. However, there are still many potential future directions for this compound, and it will continue to be an important tool in scientific research for many years to come.
Métodos De Síntesis
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride) with sodium nitrite and hydrochloric acid. The reaction results in the formation of 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is widely used in scientific research for its ability to assess cell viability and proliferation. It is commonly used in drug screening assays to determine the cytotoxicity of potential drugs. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is also used in cancer research to evaluate the effectiveness of chemotherapy drugs. In addition, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is used in microbiology to assess the antimicrobial activity of compounds.
Propiedades
Número CAS |
174752-84-2 |
|---|---|
Nombre del producto |
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride |
Fórmula molecular |
C16H20ClN5O |
Peso molecular |
333.81 g/mol |
Nombre IUPAC |
N-[3-(dimethylaminodiazenyl)phenyl]-3-pyridin-1-ium-1-ylpropanamide;chloride |
InChI |
InChI=1S/C16H19N5O.ClH/c1-20(2)19-18-15-8-6-7-14(13-15)17-16(22)9-12-21-10-4-3-5-11-21;/h3-8,10-11,13H,9,12H2,1-2H3;1H |
Clave InChI |
BIWKYWGWCGJCCV-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CC[N+]2=CC=CC=C2.[Cl-] |
SMILES canónico |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CC[N+]2=CC=CC=C2.[Cl-] |
Sinónimos |
N-(3-dimethylaminodiazenylphenyl)-3-pyridin-1-yl-propanamide chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)




![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)




methanone](/img/structure/B223532.png)
